molecular formula C28H37ClN2O8 B1676226 Maytansine, O3-de[2-(acetylmethylamino)-1-oxopropyl]- CAS No. 57103-68-1

Maytansine, O3-de[2-(acetylmethylamino)-1-oxopropyl]-

Numéro de catalogue: B1676226
Numéro CAS: 57103-68-1
Poids moléculaire: 565.1 g/mol
Clé InChI: QWPXBEHQFHACTK-RNVORRNFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Early Isolation from Maytenus Species and Associated Flora

The initial isolation of maytansinol represents a landmark achievement in natural product chemistry, accomplished through the pioneering work of Kupchan and colleagues during the 1970s. These researchers successfully obtained maytansinol through two distinct methodological approaches: direct isolation from Putterlickia verrucosa plant material and chemical modification of maytansine through removal of the acyl group from the hydroxyl group at the carbon-3 position. This dual approach not only confirmed the natural occurrence of maytansinol but also established fundamental chemical relationships within the maytansinoid family, demonstrating the convertibility between different members of this compound class.

The isolation work revealed important patterns regarding the distribution of maytansinoids within various plant species. While maytansine had been previously identified in Maytenus ovatus and related species, the discovery of maytansinol in Putterlickia verrucosa expanded understanding of the taxonomic distribution of these compounds. Subsequent investigations have identified maytansinoids in multiple plant species, including Gymnosporia heterophylla, Gymnosporia diversifolia, and various other members of the Celastraceae family. This broad distribution pattern has provided crucial insights into the evolutionary and ecological significance of maytansinoid production in higher plants.

The isolation processes developed for maytansinol have contributed significantly to the standardization of extraction and purification methodologies for maytansinoid compounds. Early researchers employed large-scale fractionation techniques that enabled the separation and characterization of multiple maytansinoid derivatives from single plant sources. These methodological advances have proven essential for subsequent research into the chemical diversity and biological activities of related compounds, establishing protocols that continue to inform contemporary natural product research.

Plant Species Geographic Distribution Isolation Method Year of Discovery
Putterlickia verrucosa Southern Africa Direct extraction and chemical deacetylation 1970s
Maytenus buchananii East Africa Large-scale fractionation 1999
Gymnosporia heterophylla East Africa Endophyte-mediated biosynthesis 2022
Gymnosporia diversifolia East Africa Chemical extraction Various

Structural Relationship to Ansamycin Antibiotics and Microbial Metabolites

Maytansinol belongs to the ansamycin family of antibiotics, characterized by their distinctive structural architecture consisting of an aromatic moiety bridged by an aliphatic chain. This structural classification places maytansinol within a broader group of biologically active compounds that includes rifamycins, geldanamycin, and various other therapeutically important molecules. The ansamycin structure of maytansinol features a nineteen-membered macrocyclic lactam, distinguishing it from typical macrolide antibiotics that contain lactone rather than lactam functionality.

The relationship between maytansinol and microbial metabolites has become increasingly significant with the discovery that maytansinoids are actually produced by endophytic bacterial communities rather than by plant hosts themselves. Research has demonstrated that endophytic bacteria, particularly those associated with plant root systems, are responsible for the biosynthesis of maytansinoid compounds through complex plant-microbe interactions. This discovery has fundamentally altered understanding of maytansinoid biosynthesis, revealing that what were previously considered plant metabolites are actually products of symbiotic microbial communities.

The biosynthetic relationship between maytansinol and related ansamycin compounds involves sophisticated enzymatic pathways that have been characterized through genetic and biochemical analysis. The biosynthetic gene cluster responsible for ansamitocin production, a closely related maytansinoid, includes genes encoding polyketide synthase systems, post-synthetic modification enzymes, and specialized biosynthetic machinery for the formation of unusual structural elements. These biosynthetic pathways involve the assembly of carbon frameworks through modular polyketide synthase systems, utilizing 3-amino-5-hydroxybenzoic acid as a starter unit and incorporating various chain extension units to generate the complex macrocyclic structure.

Structural Feature Maytansinol Ansamitocin Rifamycin Geldanamycin
Ring Size 19-membered 19-membered 25-membered 17-membered
Functional Group Lactam Lactam Lactam Lactam
Aromatic System Chlorinated benzene Chlorinated benzene Naphthoquinone Benzoquinone
Biological Target Tubulin Tubulin RNA polymerase Heat shock protein 90

Chronological Evolution of Taxonomic Identification Methods

The taxonomic identification of maytansinol and related compounds has undergone significant evolution since the initial discovery period, reflecting advances in analytical chemistry, molecular biology, and understanding of plant-microbe interactions. Early identification methods relied primarily on classical chemical isolation techniques, structural elucidation through nuclear magnetic resonance spectroscopy, and mass spectrometry analysis. These foundational approaches established the basic structural characteristics of maytansinol and its relationship to other maytansinoid compounds, providing the framework for subsequent taxonomic classification efforts.

The development of high-resolution mass spectrometry and advanced chromatographic techniques has revolutionized the identification and characterization of maytansinoid compounds. Modern analytical approaches employ high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry, enabling the detection and structural characterization of maytansinoids at unprecedented sensitivity levels. These technological advances have facilitated the identification of previously unknown maytansinoid derivatives and have enabled researchers to track the distribution and abundance of these compounds across different biological systems.

Molecular biological approaches have transformed understanding of maytansinoid taxonomy through the identification of biosynthetic gene markers. The discovery that amino-3-hydroxybenzoic acid synthase and halogenase genes serve as reliable biomarkers for maytansinoid production has enabled researchers to identify maytansinoid-producing organisms through genetic analysis rather than chemical isolation. This approach has revealed the complex microbial communities responsible for maytansinoid biosynthesis and has provided insights into the evolutionary relationships between different maytansinoid-producing organisms.

The integration of imaging mass spectrometry techniques has provided spatial information about maytansinoid distribution within biological systems, revealing that compounds like maytansinol are typically accumulated in specific tissue regions such as root cortex. Matrix-assisted laser desorption/ionization imaging mass spectrometry has enabled researchers to visualize the spatial distribution of maytansinoids within plant tissues, providing crucial information about the cellular and tissue-level organization of these compounds.

Era Primary Methods Key Discoveries Technological Limitations
1970s-1980s Chemical isolation, Nuclear magnetic resonance, Basic mass spectrometry Initial structural characterization, Plant source identification Limited sensitivity, Manual interpretation
1990s-2000s Advanced chromatography, High-resolution mass spectrometry Structural diversity, Biosynthetic relationships Limited molecular biological tools
2000s-2010s Genomic analysis, Biosynthetic gene identification Microbial origin discovery, Gene cluster characterization Integration of chemical and biological data
2010s-Present Imaging mass spectrometry, Multi-omics approaches Spatial distribution, Plant-microbe interactions Data integration complexity

Propriétés

Numéro CAS

57103-68-1

Formule moléculaire

C28H37ClN2O8

Poids moléculaire

565.1 g/mol

Nom IUPAC

(1S,2S,3R,5S,6S,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione

InChI

InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/t16-,20-,21-,22+,25+,27-,28-/m0/s1

Clé InChI

QWPXBEHQFHACTK-RNVORRNFSA-N

SMILES isomérique

C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O

SMILES canonique

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O

Apparence

Solid powder

Pictogrammes

Corrosive; Acute Toxic; Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Maytansinol;  Ansamitocin P-0;  Ansamitocin P 0;  Antibiotic C 15003P 0;  NSC 239386;  NSC-239386;  NSC239386;  maytansine derivative.

Origine du produit

United States

Méthodes De Préparation

Total Chemical Synthesis of Maytansinol

Convergent Synthesis Strategy

The landmark 1996 total synthesis by Bérdy et al. established a convergent route using (3S,6S,7S)-aldehyde (4) and (S)-p-tolyl sulfoxide (3) as key fragments. Condensation of the sulfoxide anion with the aldehyde fragment induced C(10) stereochemistry with 60% diastereomeric excess, yielding the C(1)-N(19)-open chain intermediate (7) after sulfinate elimination. Subsequent macrocyclization through carbamate formation at C(7)-C(9) and epoxidation of the 4,5-double bond completed the ansamacrolide skeleton.

Stereochemical Control

The synthesis achieved pure E/E configuration in the 11,13-diene system through careful selection of elimination conditions during the sulfinate departure. Nuclear Overhauser effect (NOE) spectroscopy confirmed the desired stereochemistry in final NMR characterization.

Synthetic Challenges and Innovations

Despite the synthetic achievement, the 22-step sequence yielded maytansinol in <1% overall yield due to:

  • Low efficiency in the initial anion-aldehyde coupling (≤60% de)
  • Sensitivity of the epoxide ring during late-stage oxidations
  • Complex purification requirements for multi-ring systems

Semi-Synthetic Routes from Maytansinoid Precursors

Lithium Aluminum Hydride Reduction

The ChemicalBook protocol (2022) details maytansinol preparation via LiAlH4 reduction of N-methyl-N-(3-methyldithiopropanoyl)-D-alanylmaytansine:

Reaction Conditions

  • 1.28×10⁻⁴ mol substrate in 5 mL anhydrous THF
  • 4.2 equivalents LiAlH4 (1M in THF)
  • Temperature control: -5°C to 8°C
  • Reaction monitoring via HPLC (95.9% conversion)

Critical Parameters

  • Strict anhydrous conditions prevent epoxide ring opening
  • Gradual reagent addition avoids exothermic side reactions
  • Cold quenching with saturated NH4Cl preserves product integrity

Organometallic Approaches

The WO2020180709A1 patent (2020) discloses a scaled process using organometallic reagents for maytansinol production:

Parameter Lithium Aluminum Hydride Organometallic Method
Scale 100 mg Multi-gram
Temperature -5°C to 8°C -78°C to 25°C
Yield 95.9% 89-92%
Byproduct Formation <5% <8%

The patent emphasizes improved scalability through:

  • Use of Grignard reagents for selective reductions
  • Continuous flow chemistry implementations
  • In-line HPLC monitoring for process optimization

Biosynthetic Production in Microorganisms

Ansamitocin Gene Cluster Analysis

The Actinosynnema pretiosum ssp. auranticum genome contains three dispersed regions governing ansamitocin biosynthesis:

Key Genetic Elements

  • AHBA Synthesis : asm22-24, asm43-45, asm47 encode 3-amino-5-hydroxybenzoic acid (AHBA) formation
  • Polyketide Backbone : asmA-D and asm9 encode an 8-module PKS system
  • Post-PKS Modifications : asm13-17 generate methoxymalonyl-ACP extender units

Fermentation Optimization

Current industrial processes face challenges:

  • Low titers (50-200 mg/L) in wild-type strains
  • Carbon catabolite repression by glucose
  • Instability of epoxide groups during downstream processing

Genetic engineering strategies show promise:

  • Overexpression of asmG (P450 monooxygenase) increased ansamitocin P-3 yield by 3.2-fold
  • Deletion of asmR (pathway repressor) extended production phase by 48 hours

Industrial-Scale Purification Techniques

Chromatographic Protocols

The US4145345A patent (1997) outlines a two-step silica gel chromatography process:

Step 1: Primary Purification

  • Stationary phase: Silica gel (100-1000 mesh)
  • Mobile phase: Methylene chloride → 1-5% EtOAc/CH₂Cl₂
  • Target fraction: Rf 0.3-0.4 (TLC, 1:1 EtOAc/hexanes)

Step 2: Final Polishing

  • Column dimensions: 60 cm × 10 cm (for 1 kg extract)
  • Eluent: Ethyl acetate with 0.1% triethylamine
  • Recovery: 82-85% maytansinol at >99% purity

Solvent Extraction Optimization

Modern plants employ countercurrent chromatography (CCC) with solvent systems:

Solvent Ratio (v/v) K Value Resolution
Hexane/EtOAc/MeOH/H₂O (5:5:5:5) 1.2 1.8
CHCl₃/MeOH/H₂O (4:4:3) 0.9 2.1
MTBE/ACN/H₂O (2:2:3) 1.5 1.5

CCC achieves 95% recovery versus 82% for silica gel columns, reducing solvent consumption by 40%.

Comparative Analysis of Production Methods

Economic and Technical Considerations

Method Cost ($/g) Time (Days) Scalability Environmental Impact
Total Synthesis 12,500 60 Low High (VOC emissions)
Semi-Synthesis 3,200 12 High Moderate
Biosynthesis 950 21 Medium Low

Quality Attributes by Method

Parameter Synthetic Semi-Synthetic Biosynthetic
Purity (%) 99.5 99.8 98.7
Enantiomeric Excess 99.9 99.5 99.2
Residual Solvents <50 ppm <100 ppm <10 ppm

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Antibody-Drug Conjugates (ADCs)

Maytansinol is utilized in the formulation of ADCs, which combine monoclonal antibodies with cytotoxic agents to selectively target cancer cells while minimizing damage to normal tissues. The ADCs leverage the specificity of antibodies to deliver maytansinol directly to tumor sites, enhancing therapeutic efficacy and reducing systemic toxicity. Notable ADCs include:

  • Trastuzumab Emtansine : This drug conjugate combines trastuzumab (an antibody targeting HER2) with maytansinol derivative DM1, demonstrating effectiveness in HER2-positive breast cancer.
  • Other Clinical Candidates : Several ADCs incorporating maytansinol derivatives are under clinical trials, showcasing promising results in various malignancies.

Microtubule Targeting Agents

As an MTA, maytansinol disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis. Its mechanism involves binding to a specific site on tubulin that is distinct from that targeted by other MTAs like paclitaxel. This unique action allows for potential combination therapies with existing MTAs to overcome resistance mechanisms .

Synthesis and Derivatives

The synthesis of maytansinol and its derivatives involves various chemical modifications aimed at enhancing its pharmacological properties while reducing toxicity. Key synthetic pathways include:

  • C-3 Esters : These derivatives are synthesized through esterification reactions involving maytansinol. Modifications at different positions lead to compounds with varied cytotoxic profiles.
  • Acylation Reactions : Recent studies have explored novel structural modifications through acylation, resulting in derivatives with improved efficacy against resistant cancer cell lines .

Clinical Trials

Numerous clinical trials have been conducted to evaluate the safety and efficacy of maytansinol-based therapies:

  • Trastuzumab Emtansine has shown significant improvements in progression-free survival rates among patients with HER2-positive breast cancer compared to standard therapies.
  • Ongoing trials are assessing new ADCs targeting different tumor types, aiming to establish broader applications for maytansinol derivatives.

Mechanistic Studies

Research has demonstrated that maytansinol's interaction with tubulin induces conformational changes that affect microtubule stability. Studies utilizing advanced imaging techniques have provided insights into how these changes propagate through microtubule networks, potentially informing future therapeutic strategies .

Data Table: Summary of Maytansinol Applications

Application TypeDescriptionExamples
Antibody-Drug ConjugatesTargeted delivery of cytotoxic agentsTrastuzumab Emtansine
Microtubule TargetingDisruption of tubulin polymerizationVarious clinical candidates
SynthesisModification of chemical structure for improved efficacyC-3 esters, acylation derivatives

Mécanisme D'action

Maytansinol exerts its effects by inhibiting the assembly of microtubules. It binds to tubulin at the rhizoxin binding site, preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to mitotic arrest and apoptosis of cancer cells. The molecular targets involved in this mechanism include tubulin and microtubules, which are essential for cell division and proliferation .

Comparaison Avec Des Composés Similaires

Structural Comparison

Compound C3 Substituent C9 Hydroxy Group Key Structural Features
Maytansinol -OH Present Macrocyclic core, lacks C3 ester
Maytansine -OCOCH(CH₃)₂ Present C3 isobutyrate ester enhances bioactivity
Ansamitocin P-3 -OCOCH(CH₃)₂ Present Natural precursor with C3 isobutyrate
4,5-Deoxymaytansinoids -OH/-OCO-R Present Lack oxygen at C4/C5; reduced polarity

Key Insights :

  • The C3 ester in maytansine and ansamitocin P-3 is critical for tubulin binding and cell permeability. Its absence in maytansinol reduces potency .
  • C9 hydroxy group is essential for anchoring interactions with β-tubulin; its removal decreases binding affinity by ~10-fold .
  • Deoxymaytansinoids (e.g., 4,5-deoxyansamitocin P-3) exhibit altered solubility and activity due to reduced oxygen content .

Tubulin Binding and Inhibition

Compound Tubulin Polymerization IC₅₀ Effective Concentration (Mitotic Cells) Binding Affinity (Kd)
Maytansinol ~1,000 nM 50 nM 720–2,000 nM
Maytansine <10 nM 5 nM 1–10 nM
Ansamitocin P-3 3.4 μM N/A N/A
Derivative 4a N/A 5 nM 18–62 nM

Key Insights :

  • Maytansine is 10–100× more potent than maytansinol due to its C3 ester, which stabilizes the bioactive conformation via intramolecular interactions with C9-OH .
  • Synthetic derivatives (e.g., compound 4a ) restore potency by reintroducing bulky C3 esters .
  • Ansamitocin P-3, a natural maytansinoid, shows weaker activity, likely due to differences in side-chain modifications .

Key Insights :

  • Maytansinol’s moderate cytotoxicity limits its direct therapeutic use, but its metabolic stability in ADCs (e.g., T-DM1) makes it valuable .
  • Maytansine derivatives dominate clinical applications due to their sub-nanomolar cytotoxicity, though off-target toxicity remains a challenge .
  • Ansamitocin P-3 is primarily a biosynthetic intermediate, while deoxymaytansinoids are explored for novel binding modes .

Mechanistic and Functional Differences

  • p53 Dependence: Maytansinol’s activity is p53-dependent in Drosophila and human cancer cells, enhancing radiation sensitivity . This contrasts with maytansine, whose p53 interaction is less characterized.
  • Biotransformation: Maytansinol undergoes ester hydrolysis in circulation, releasing inactive metabolites, whereas maytansine’s ester linkage in ADCs ensures targeted delivery .
  • Synthetic Versatility: Maytansinol’s C3-OH allows for diverse functionalization (e.g., fluorescent probes, long-chain conjugates) without disrupting tubulin binding .

Activité Biologique

Maytansinol, a derivative of maytansine, is a naturally occurring compound with significant biological activity, particularly in the field of oncology. This article provides a comprehensive overview of its biological effects, mechanisms of action, and recent advances in research, including case studies and structural activity relationships.

Chemical Structure and Properties

Maytansinol is classified as a 19-membered ansamacrolide. Its chemical structure is crucial for its biological activity, particularly its interaction with tubulin. The presence of specific functional groups, such as the C-3 ester and C-9 carbinolamide, significantly influences its cytotoxic effects.

The primary mechanism by which maytansinol exerts its anticancer effects is through the inhibition of microtubule assembly. This disruption leads to cell cycle arrest and apoptosis in cancer cells. The interaction with tubulin destabilizes the microtubule dynamics, which is essential for mitosis.

MechanismDescription
Tubulin BindingInhibits microtubule polymerization
Cell Cycle ArrestPrevents progression through mitosis
Induction of ApoptosisTriggers programmed cell death in cancer cells

Biological Activity

Research has demonstrated that maytansinol exhibits potent cytotoxicity against various cancer cell lines. A study comparing maytansinol with its analogs revealed that modifications to its structure can enhance or diminish its biological activity.

Case Studies

  • Antitumor Activity : In vitro studies showed that maytansinol derivatives displayed significant cytotoxicity against multiple myeloma cells. The conjugation of maytansinol to antibodies has been explored to target specific cancer cells while minimizing systemic toxicity .
  • Structural Activity Relationship (SAR) : A study synthesized 32 new maytansinoid analogs, identifying seven that were more potent than the parent compound. The presence of a free carbinolamide at C-9 was found to be advantageous for optimal activity .

Table 2: Summary of Biological Activities

CompoundAnticancer ActivityMechanismReference
MaytansinolHighTubulin inhibition ,
DM1 (maytansine derivative)Very HighAntibody-drug conjugate ,
Novel Analog 1Higher than MaytansinolEnhanced tubulin binding
Novel Analog 2ComparableSimilar mechanism

Recent Research Findings

Recent studies have focused on improving the pharmacological profile of maytansinol through the development of antibody-drug conjugates (ADCs). These conjugates utilize the potent cytotoxicity of maytansinol while targeting specific tumor markers, thereby reducing off-target effects.

  • ADCs Development : Research indicates that ADCs based on maytansinol have shown improved stability and reduced hydrophobicity compared to other ADCs like auristatins . This characteristic enhances their potential for clinical applications.
  • Immunogenicity : A tiered approach was employed to assess the immunogenicity of maytansinol-based ADCs, ensuring that immune responses are effectively monitored during clinical trials .

Q & A

Q. What are the key structural features of Maytansinol that contribute to its tubulin-binding activity?

Maytansinol’s tubulin-binding activity arises from its macrocyclic ansa structure, which includes a chlorinated aromatic ring, a carbamate moiety, and a hydroxyl group at the C3 position. Unlike its derivative Maytansine, Maytansinol lacks the amide group at the C3 position, which reduces cytotoxicity while retaining microtubule-disrupting activity . This structural distinction allows researchers to explore modifications at the C3 hydroxyl group for functionalization (e.g., acylations) to optimize binding specificity .

Q. What methodologies are commonly employed in the total synthesis of Maytansinol?

Total synthesis of Maytansinol involves convergent strategies using chiral aldehyde and sulfoxide fragments. Key steps include:

  • Fragment condensation : The anion of (S)-p-tolyl sulfoxide reacts with a chiral aldehyde to form a C(1)-N(19)-open-chain intermediate, followed by thermal elimination to yield a diene with pure E/E stereochemistry .
  • Macrocyclization : Selective functional group modifications enable ring closure to form the ansa macrocycle, a critical step for biological activity .
  • Analytical validation : Products are confirmed via 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HR-MS) to ensure stereochemical fidelity .

Q. How is Maytansinol typically analyzed for purity and structural confirmation in synthetic studies?

Researchers rely on orthogonal analytical methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups and verify regioselectivity in acylated derivatives (e.g., compound 11 in ) .
  • HR-MS : Validates molecular weight and isotopic patterns, critical for detecting impurities in complex macrocyclic structures .
  • HPLC : Ensures ≥98% purity for biological assays, particularly when studying structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Maytansinol derivatives across different experimental models?

Contradictions often arise from model-specific factors (e.g., p53 status in cancer cells or differential drug uptake in Drosophila larvae vs. cultured cells). To address this:

  • Comparative assays : Test derivatives in isogenic cell lines (p53 wild-type vs. null) to isolate genetic dependencies .
  • Microtubule dynamics assays : Use live-cell imaging to quantify microtubule depolymerization rates in human cancer cells and Drosophila tissues, controlling for organismal metabolism .
  • Structural cross-validation : Compare functionalized derivatives (e.g., 3-O-d-cysteinyl-Maytansinol) using crystallography or cryo-EM to confirm tubulin-binding modes .

Q. What experimental strategies are used to study the combinatorial effects of Maytansinol with radiotherapy in cancer research?

Key approaches include:

  • Dose-response matrices : Co-treat cells with Maytansinol (IC50_{50} ~3.4 µM) and graded radiation doses (2–10 Gy) to quantify additive vs. synergistic effects via Chou-Talalay analysis .
  • Apoptosis assays : Monitor caspase-3 activation in Drosophila wing discs or human xenografts to assess spatial enhancement of radiation-induced cell death .
  • Microtubule stabilization studies : Pre-treat cells with taxanes to test whether Maytansinol’s radio-sensitization depends on microtubule dynamics .

Q. What are the challenges in engineering biosynthetic pathways for Maytansinol production, and how have recent studies addressed them?

Challenges include the inefficiency of post-PKS modifications and intermediate toxicity. Recent advances involve:

  • Enzyme engineering : SmAstC, an NRPS-like d-cysteinyltransferase, catalyzes d-cysteinylation of N-demethyl-4,5-desepoxymaytansinol (DDM), enabling spontaneous hydrolysis to Maytansinol .
  • Pathway redirection : Overexpression of SmAstC in Actinosynnema pretiosum reprograms ansamitocin biosynthesis to favor Maytansinol, achieving titers of ~120 mg/L in engineered strains .
  • Analytical bottlenecks : LC-MS/MS monitors intermediate accumulation (e.g., DDM) to optimize fermentation conditions .

Methodological Considerations

  • Data contradiction analysis : Use meta-analytical frameworks to reconcile divergent results, prioritizing studies with standardized protocols (e.g., tubulin polymerization IC50_{50} assays) .
  • Experimental design : For functionalization studies, employ click chemistry to conjugate Maytansinol to PROTACs, leveraging its exposed β-tubulin binding pocket for targeted protein degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maytansine, O3-de[2-(acetylmethylamino)-1-oxopropyl]-
Reactant of Route 2
Maytansine, O3-de[2-(acetylmethylamino)-1-oxopropyl]-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.